molecular formula C12H13BrOS B13896422 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol

3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol

Cat. No.: B13896422
M. Wt: 285.20 g/mol
InChI Key: NNRGJSVOPQTLPA-UHFFFAOYSA-N
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Description

3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a hydroxyl group in the structure suggests potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol typically involves the following steps:

    Alkylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The propanol side chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the brominated benzothiophene to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: NaOMe (Sodium methoxide), KCN (Potassium cyanide)

Major Products

    Oxidation: 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanone

    Reduction: 3-(3-Methyl-1-benzothien-2-yl)-1-propanol

    Substitution: 3-(6-Methoxy-3-methyl-1-benzothien-2-yl)-1-propanol

Scientific Research Applications

3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine atom and hydroxyl group may play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-3-methyl-1-benzothien-2-yl)-1-propanol
  • 3-(6-Fluoro-3-methyl-1-benzothien-2-yl)-1-propanol
  • 3-(6-Iodo-3-methyl-1-benzothien-2-yl)-1-propanol

Uniqueness

The presence of a bromine atom in 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may confer unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

3-(6-bromo-3-methyl-1-benzothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C12H13BrOS/c1-8-10-5-4-9(13)7-12(10)15-11(8)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3

InChI Key

NNRGJSVOPQTLPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)Br)CCCO

Origin of Product

United States

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